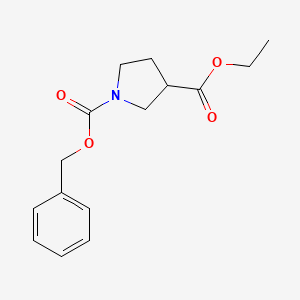

1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate

Übersicht

Beschreibung

“1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate” is an organic compound . Its molecular formula is C15H17NO5 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate” include a predicted density of 1.273±0.06 g/cm3, a predicted boiling point of 433.1±45.0 °C, a flashing point of 215.8°C, and a vapor pressure of 1.05E-07mmHg at 25°C . Its refractive index is 1.552 .Wissenschaftliche Forschungsanwendungen

Chiral Building Blocks for Pharmaceuticals

The compound serves as a chiral building block for the synthesis of pharmaceuticals. Its stereochemistry is crucial for the development of drugs with specific enantiomeric properties. The optically-active form of 3-pyrrolidinol, derived from 1-benzoylpyrrolidine, is a key intermediate in creating compounds with high enantiomeric excess (ee), which is essential for the desired pharmacological activity .

Biotransformation Studies

Researchers utilize 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate in biotransformation studies to explore the efficiency of microbial hydroxylation processes. Aspergillus sp. has been used to hydroxylate 1-benzoylpyrrolidine, yielding optically-active derivatives. This process is significant for understanding and improving the yields of chiral pharmaceutical intermediates .

Enzymatic Esterification

The compound is used in the study of stereoselective enzymatic esterification. This process is employed to enhance the optical purity of chiral intermediates obtained from microbial transformations. Commercial lipases, such as Amano PS-IM, are investigated for their ability to resolve mixtures and improve the enantiomeric excess of the resulting products .

Synthesis of Bioactive Molecules

1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is a precursor in the synthesis of bioactive molecules. The pyrrolidine ring, a common feature in many biologically active compounds, is used by medicinal chemists to design new drugs with target selectivity. The versatility of this scaffold allows for the exploration of pharmacophore space and contributes to the three-dimensional coverage of molecules .

Stereogenicity and Drug Design

The stereogenicity of the pyrrolidine ring in 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is exploited in drug design. Different stereoisomers can lead to varied biological profiles due to their distinct binding modes to enantioselective proteins. This aspect is critical in the development of new drug candidates with desired biological activities .

Chemical Synthesis and Purification

The compound is involved in the chemical synthesis and purification of optically-active forms of related pyrrolidine derivatives. Techniques such as melting reaction and reduction with sodium borohydride-iodine are used to improve the synthesis routes and obtain high-purity final products. These methods are vital for preparing compounds with the correct stereochemistry for pharmaceutical applications .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-O-benzyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-2-19-14(17)13-8-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTGBVCFUXOCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678235 | |

| Record name | 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate | |

CAS RN |

848413-99-0 | |

| Record name | 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({[2-(pyridin-3-yl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1463215.png)

![5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B1463231.png)